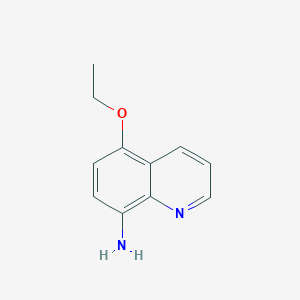
5-Ethoxyquinolin-8-amine
Overview
Description
5-Ethoxyquinolin-8-amine is a chemical compound with the CAS Number: 1154275-84-9. It has a molecular weight of 188.23 and its IUPAC name is 5-ethoxy-8-quinolinamine .
Synthesis Analysis
Quinolin-8-amines, which are isomerically related to 5-Ethoxyquinolin-8-amine, can be synthesized using intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular formula of 5-Ethoxyquinolin-8-amine is C11H12N2O . The Inchi Code is 1S/C11H12N2O/c1-2-14-10-6-5-9 (12)11-8 (10)4-3-7-13-11/h3-7H,2,12H2,1H3 .Chemical Reactions Analysis
Quinoline and quinolone derivatives, including 5-Ethoxyquinolin-8-amine, can undergo various chemical reactions. For instance, they can be synthesized through Conrad–Limpach reactions, transition metal catalyzed reactions, transition metal free ionic liquid mediated reactions, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis
5-Ethoxyquinolin-8-amine is a powder with a purity of 95%. It is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 8-aminoquinoline, a derivative of quinoline . Here are some details:
1. Field: Medicinal Chemistry Quinoline motifs have been used extensively in drug discovery and medicinal chemistry . They have a broad spectrum of bioactivity, making them valuable in the development of new drugs .
2. Application Quinoline and its derivatives have been used in the development of a variety of drugs . These drugs have been used to treat a wide range of diseases, from infectious diseases to cancers .
4. Results or Outcomes The results of using quinoline and its derivatives in drug development have been promising. Numerous in vivo and in vitro screenings have been reported, which may pave the way for novel drug development .
1. Field: Organic Chemistry Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides .
2. Application Quinolin-8-amines are used as intermediates in the synthesis of various organic compounds . They can be used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
3. Methods of Application The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
4. Results or Outcomes The synthesis of quinolin-8-amines provides a valuable method for the construction of aromatic nitrogen heterocycles . These compounds can be used as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
5. Field: Medicinal Chemistry 8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives .
6. Application 8-Quinolinamines exhibited potent in vitro antimalarial activity . They also showed promising antileishmanial, antifungal, and antibacterial activities .
7. Methods of Application The synthesis of 8-quinolinamines involves the use of 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
8. Results or Outcomes The most promising analogues of 8-quinolinamines have cured all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . They also exhibited promising antifungal and antibacterial activities .
1. Field: Organic Chemistry Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides .
2. Application Quinolin-8-amines are used as intermediates in the synthesis of various organic compounds . They can be used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
3. Methods of Application The synthesis of quinolin-8-amines involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
4. Results or Outcomes The synthesis of quinolin-8-amines provides a valuable method for the construction of aromatic nitrogen heterocycles . These compounds can be used as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
5. Field: Medicinal Chemistry 8-Quinolinamines and their amino acid conjugates have been synthesized as broad-spectrum anti-infectives .
6. Application 8-Quinolinamines exhibited potent in vitro antimalarial activity . They also showed promising antileishmanial, antifungal, and antibacterial activities .
7. Methods of Application The synthesis of 8-quinolinamines involves the use of 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
8. Results or Outcomes The most promising analogues of 8-quinolinamines have cured all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . They also exhibited promising antifungal and antibacterial activities .
Safety And Hazards
properties
IUPAC Name |
5-ethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGSTJBADWOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyquinolin-8-amine | |
CAS RN |
1154275-84-9 | |
| Record name | 5-ethoxyquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



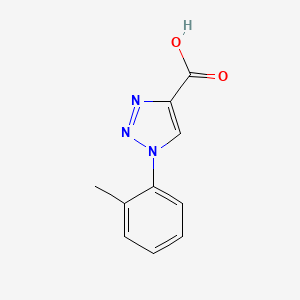
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)
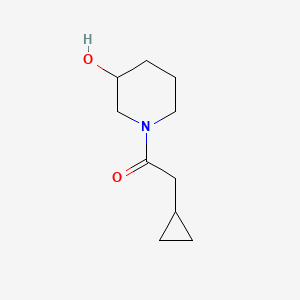
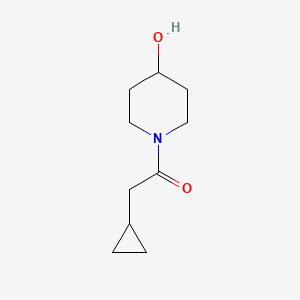
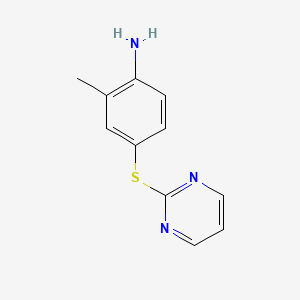

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)
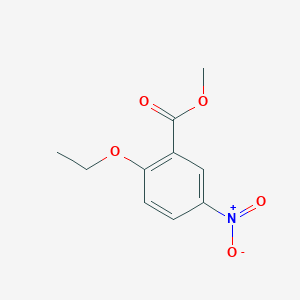
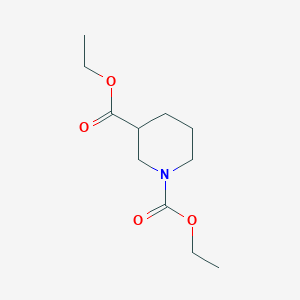
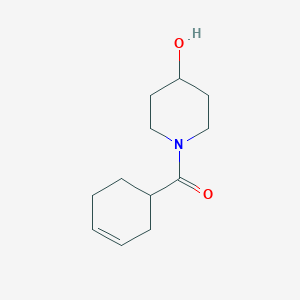
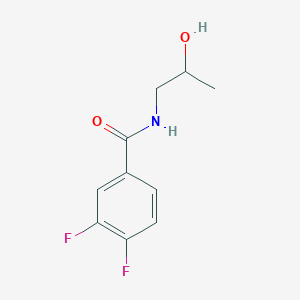
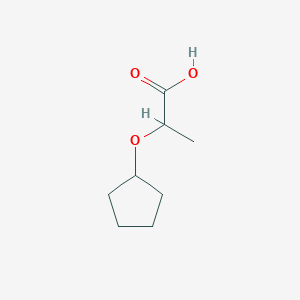
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)